An In-depth Technical Guide to the Physical and Chemical Properties of 4,5,6-Triaminopyrimidine Sulfate
An In-depth Technical Guide to the Physical and Chemical Properties of 4,5,6-Triaminopyrimidine Sulfate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physical and chemical properties of 4,5,6-Triaminopyrimidine sulfate. The document is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work. It consolidates available data on its chemical identity, physical characteristics, and spectral information. Furthermore, it outlines general experimental protocols for the determination of these properties and includes a visualization of a relevant biological pathway where triaminopyrimidine derivatives have shown activity.
Chemical Identity
4,5,6-Triaminopyrimidine sulfate is a pyrimidine derivative that serves as a key intermediate in the synthesis of various biologically active molecules, including certain pharmaceuticals.[1] It is crucial to distinguish it from the related compound, 2,4,5,6-tetraaminopyrimidine sulfate.
| Identifier | Value |
| Chemical Name | 4,5,6-Pyrimidinetriamine, sulfate (1:1) |
| Synonyms | 4,5,6-Triaminopyrimidine sulphate, Pyrimidine-4,5,6-triamine sulfate |
| CAS Number | 49721-45-1, 6640-23-9 (for hydrate form)[2][3] |
| Molecular Formula | C₄H₇N₅·H₂SO₄ or C₄H₉N₅O₄S[2] |
| Molecular Weight | 223.21 g/mol [2][4][5] |
| Chemical Structure |
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| InChI | InChI=1S/C4H7N5.H2O4S/c5-2-3(6)8-1-9-4(2)7;1-5(2,3)4/h1H,5H2,(H4,6,7,8,9);(H2,1,2,3,4) |
| SMILES | Nc1ncnc(N)c1N.OS(O)(=O)=O[5] |
Physical and Chemical Properties
The following tables summarize the available quantitative data for the physical and chemical properties of 4,5,6-Triaminopyrimidine sulfate.
Table 2.1: Physical Properties
| Property | Value | Reference |
| Appearance | White to light yellow to light orange crystalline powder | [1] |
| Melting Point | >300 °C (decomposes) | [2][3][6] |
| Solubility | Soluble in dimethyl sulfoxide (DMSO).[3][7] Water solubility is qualitatively described as slightly soluble, but quantitative data is not readily available. | [3][7] |
| pKa | Experimental data not readily available. Computational methods can be used for estimation. |
Table 2.2: Spectral Data
| Technique | Data | Reference |
| ¹H NMR | Experimental spectrum not readily available. | |
| ¹³C NMR | Experimental spectrum not readily available. | [8] |
| FTIR | Spectrum available on PubChem. Key absorptions are expected for N-H (amines), C=N, and C=C (pyrimidine ring), and S=O (sulfate) stretching and bending vibrations. | [4] |
| UV-Vis | Experimental spectrum not readily available. |
Experimental Protocols
Detailed experimental protocols for the characterization of 4,5,6-Triaminopyrimidine sulfate are not widely published. However, standard methodologies for determining key physical and chemical properties can be applied.
Melting Point Determination
The melting point of 4,5,6-Triaminopyrimidine sulfate can be determined using a capillary melting point apparatus.
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Apparatus: Capillary melting point apparatus, capillary tubes, thermometer.
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Procedure:
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A small amount of the dry, powdered sample is packed into a capillary tube to a height of 2-3 mm.
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The capillary tube is placed in the heating block of the melting point apparatus.
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The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
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The temperature at which the substance begins to melt and the temperature at which it is completely liquid are recorded as the melting range. Given that the compound decomposes at over 300 °C, the observation will be of decomposition rather than a true melt.
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Solubility Determination
The isothermal shake-flask method is a common technique for determining the solubility of a solid in a liquid.
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Apparatus: Analytical balance, flasks with stoppers, constant temperature shaker bath, filtration system (e.g., syringe filters), analytical instrument for quantification (e.g., HPLC-UV).
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Procedure:
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An excess amount of 4,5,6-Triaminopyrimidine sulfate is added to a known volume of the solvent (e.g., water, DMSO) in a flask.
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The flask is sealed and placed in a constant temperature shaker bath and agitated for a sufficient time to reach equilibrium (e.g., 24-48 hours).
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After equilibration, the suspension is allowed to settle.
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A sample of the supernatant is carefully withdrawn and filtered to remove any undissolved solid.
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The concentration of the dissolved solid in the filtrate is determined using a suitable analytical method, such as HPLC-UV.
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Purity Determination by High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be used to assess the purity of 4,5,6-Triaminopyrimidine sulfate.
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Apparatus: HPLC system with a UV detector, C18 analytical column, analytical balance, volumetric flasks, appropriate solvents.
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Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or formate buffer) and an organic modifier (e.g., acetonitrile or methanol).
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Procedure:
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A standard solution of 4,5,6-Triaminopyrimidine sulfate of known concentration is prepared in a suitable diluent.
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The sample to be analyzed is accurately weighed and dissolved in the same diluent.
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The HPLC system is equilibrated with the mobile phase.
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Aliquots of the standard and sample solutions are injected into the HPLC system.
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The chromatograms are recorded, and the peak areas are integrated.
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The purity of the sample is calculated by comparing the area of the main peak to the total area of all peaks in the chromatogram (area percent method).
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Biological Activity and Signaling Pathways
While 4,5,6-Triaminopyrimidine sulfate itself is primarily a synthetic intermediate, the broader class of triaminopyrimidine derivatives has been shown to possess biological activity. Notably, they have been investigated as inhibitors of caspase-1, an enzyme involved in the inflammatory response.
Caspase-1 Signaling Pathway
Caspase-1 is a key mediator of inflammation. It is activated within a multi-protein complex called the inflammasome. Once active, caspase-1 cleaves pro-inflammatory cytokines, such as pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18), into their mature, active forms. These cytokines are then secreted from the cell and promote an inflammatory response. Triaminopyrimidine derivatives can inhibit caspase-1 activity, thereby blocking the production of these inflammatory cytokines.
Caption: Caspase-1 activation pathway and inhibition by triaminopyrimidine derivatives.
Safety Information
4,5,6-Triaminopyrimidine sulfate is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.
| Hazard Class | Hazard Statement |
| Skin Irritation | H315: Causes skin irritation |
| Eye Irritation | H319: Causes serious eye irritation |
| Specific target organ toxicity — Single exposure | H335: May cause respiratory irritation |
It is recommended to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area.
Conclusion
References
- 1. chemimpex.com [chemimpex.com]
- 2. 4,5,6-Triaminopyrimidine sulfate 98 49721-45-1 [sigmaaldrich.com]
- 3. 4,5,6-TRIAMINOPYRIMIDINE SULFATE CAS#: 6640-23-9 [m.chemicalbook.com]
- 4. 4,5,6-Pyrimidinetriamine, sulfate (1:1) | C4H9N5O4S | CID 111544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. 4,5,6-TRIAMINOPYRIMIDINE SULFATE | 49721-45-1 [chemicalbook.com]
- 7. 4,5,6-Triaminopyrimidine sulfate hydrate, 98+% (dry wt.), water 8% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. 2,4,6-Triaminopyrimidine(1004-38-2) 13C NMR spectrum [chemicalbook.com]
